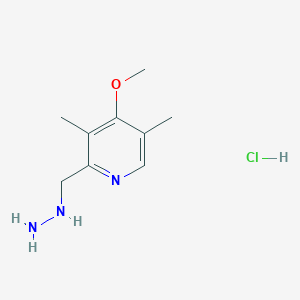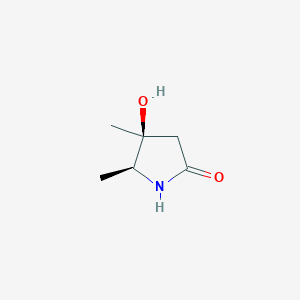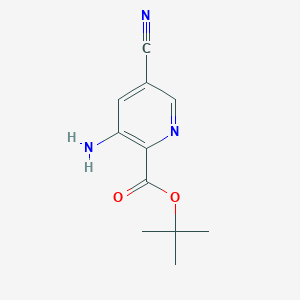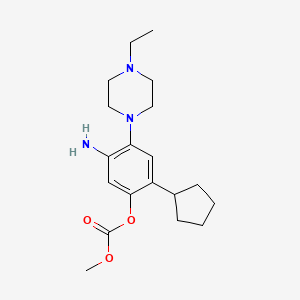
2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydrazine group attached to a pyridine ring, which is further substituted with methoxy and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride typically involves the reaction of 4-methoxy-3,5-dimethyl-2-pyridinemethanol with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride can undergo several types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydrazine group can form reactive intermediates that may interact with cellular components, leading to various biological effects .
類似化合物との比較
Similar Compounds
Omeprazole Sulfide: A compound with a similar pyridine structure but different functional groups.
Esomeprazole: Another pyridine derivative with distinct pharmacological properties.
Pyrmetazol: A compound with a similar core structure but different substituents
Uniqueness
2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
特性
分子式 |
C9H16ClN3O |
|---|---|
分子量 |
217.69 g/mol |
IUPAC名 |
(4-methoxy-3,5-dimethylpyridin-2-yl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H15N3O.ClH/c1-6-4-11-8(5-12-10)7(2)9(6)13-3;/h4,12H,5,10H2,1-3H3;1H |
InChIキー |
KVZFJDVFIYZVSV-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=C1OC)C)CNN.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(3-Thienyl)acrylamido]benzoic acid](/img/structure/B8349526.png)






![Bicyclo[2.2.1]hept-7-yl-methanol](/img/structure/B8349611.png)


![4-{[Bis-(2-hydroxyethyl)-amino]-methyl)benzonitrile](/img/structure/B8349629.png)
